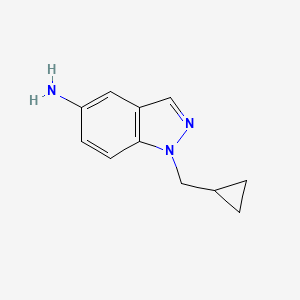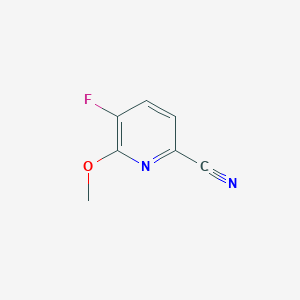![molecular formula C12H9BO4 B13974232 Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)
Dibenzo[b,e][1,4]dioxin-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,e][1,4]dioxin-2-ylboronic acid: is a boronic acid derivative with the molecular formula C12H9BO4 This compound is characterized by the presence of a dibenzo[b,e][1,4]dioxin core structure, which is a polycyclic aromatic system, and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,e][1,4]dioxin-2-ylboronic acid typically involves the formation of the dibenzo[b,e][1,4]dioxin core followed by the introduction of the boronic acid group. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,e][1,4]dioxin halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The aromatic system can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced aromatic compounds.
Substitution: Biaryl compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of dibenzo[b,e][1,4]dioxin-2-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The aromatic system provides a rigid framework that can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
Dibenzo[b,e][1,4]dioxin: The parent compound without the boronic acid group.
Dibenzo[b,e][1,4]dioxin-2-ylmethanol: A derivative with a hydroxymethyl group instead of the boronic acid.
Dibenzo[b,e][1,4]dioxin-2-ylamine: A derivative with an amino group.
Uniqueness: Dibenzo[b,e][1,4]dioxin-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in cross-coupling reactions and as a building block for complex organic molecules .
Propiedades
Fórmula molecular |
C12H9BO4 |
|---|---|
Peso molecular |
228.01 g/mol |
Nombre IUPAC |
dibenzo-p-dioxin-2-ylboronic acid |
InChI |
InChI=1S/C12H9BO4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H |
Clave InChI |
RTIVQDQWZLIWQY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3O2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)











![8-(Bromomethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13974210.png)

